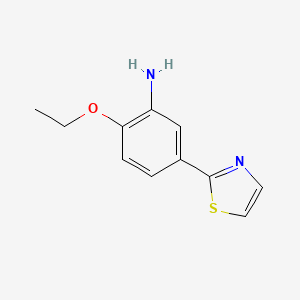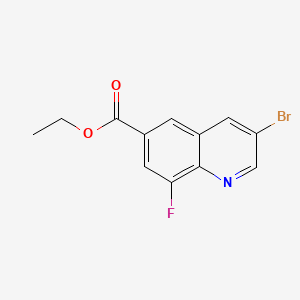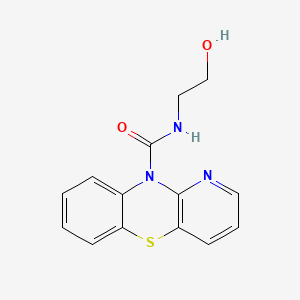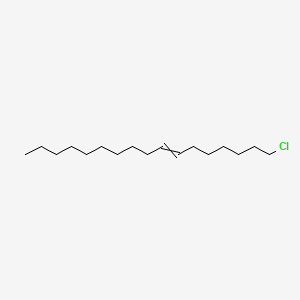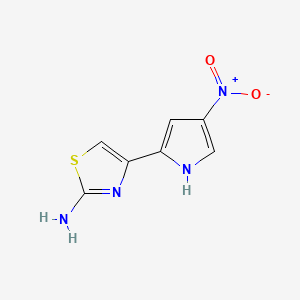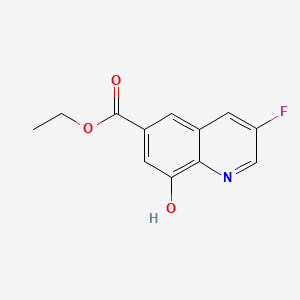
Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of fluorine and hydroxyl groups in the quinoline ring enhances the compound’s chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 3-fluoroaniline with ethyl acetoacetate under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring.
Hydroxylation: The hydroxyl group is introduced at the 8th position of the quinoline ring using a hydroxylating agent like hydrogen peroxide.
Esterification: Finally, the carboxyl group is esterified with ethanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 3-fluoro-8-quinolinecarboxaldehyde.
Reduction: Formation of 3-amino-8-hydroxy-6-quinolinecarboxylate.
Substitution: Formation of 3-methoxy-8-hydroxy-6-quinolinecarboxylate.
科学的研究の応用
Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.
類似化合物との比較
Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate can be compared with other similar compounds:
Ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate: Similar structure but with different substitution patterns, leading to variations in biological activity.
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: Another fluorinated quinoline derivative with distinct chemical properties and applications.
Ethyl 7-chloro-4-hydroxy-6-methoxy-3-quinolinecarboxylate:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and hydroxyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical development.
特性
分子式 |
C12H10FNO3 |
|---|---|
分子量 |
235.21 g/mol |
IUPAC名 |
ethyl 3-fluoro-8-hydroxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)8-3-7-4-9(13)6-14-11(7)10(15)5-8/h3-6,15H,2H2,1H3 |
InChIキー |
DUMIXSNJOZINKI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


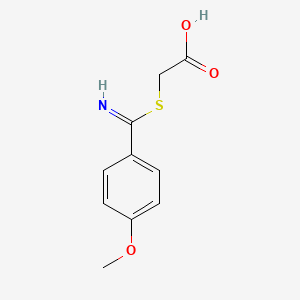
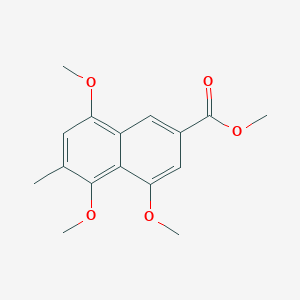
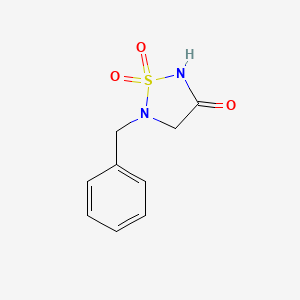
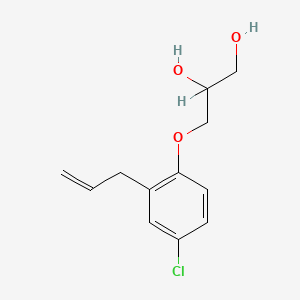
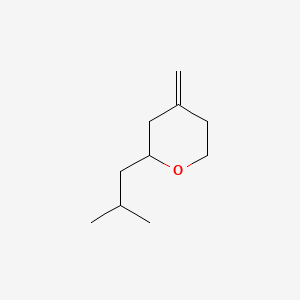
![[2-(2-Ethoxyethoxy)ethoxy]benzene](/img/structure/B13944744.png)
